molecular formula C16H21NO2S B276051 2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol

2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol

Katalognummer B276051
Molekulargewicht: 291.4 g/mol
InChI-Schlüssel: GRZALUFOYNUEJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.

Wirkmechanismus

2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways of B cells and other immune cells. By inhibiting BTK, 2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol can block the activation and proliferation of cancer cells and immune cells, leading to reduced tumor growth and inflammation. 2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol has also been shown to have synergistic effects with other drugs, such as the BCL-2 inhibitor venetoclax, in inducing apoptosis in cancer cells.
Biochemical and physiological effects:
2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol has been shown to have potent and selective inhibitory effects on BTK in vitro and in vivo. It can reduce the phosphorylation of downstream targets of BTK, such as PLCγ2 and AKT, leading to inhibition of cell proliferation and survival. 2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol has also been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in animal models of autoimmune diseases. In addition, 2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol has several advantages for lab experiments, including its potency, selectivity, and favorable pharmacokinetic profile. It can be used in various assays and animal models to study the role of BTK in cancer and autoimmune diseases. However, there are also some limitations to consider, such as the lack of clinical data and the need for further optimization of the synthesis method and formulation.

Zukünftige Richtungen

There are several potential future directions for 2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol research, including clinical trials in cancer and autoimmune diseases, combination therapy with other drugs, and optimization of the synthesis method and formulation. 2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol may also be useful for studying the role of BTK in other diseases, such as infectious diseases and neurodegenerative diseases. Further research is needed to fully understand the therapeutic potential of 2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol and its mechanism of action.

Synthesemethoden

2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol can be synthesized using a multi-step process involving the reaction of 2-amino-2-methyl-1-propanol with 4-(thiophen-2-ylmethoxy)benzaldehyde, followed by reduction and protection steps. The final product is obtained after deprotection and purification steps.

Wissenschaftliche Forschungsanwendungen

2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol has been studied extensively in preclinical models of cancer and autoimmune diseases. It has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as reducing inflammation and autoimmunity. 2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol has been tested in vitro and in vivo in various cancer cell lines, including diffuse large B-cell lymphoma, multiple myeloma, and chronic lymphocytic leukemia. It has also been tested in animal models of rheumatoid arthritis, lupus, and multiple sclerosis.

Eigenschaften

Molekularformel

C16H21NO2S

Molekulargewicht

291.4 g/mol

IUPAC-Name

2-[[4-(thiophen-2-ylmethoxy)phenyl]methylamino]butan-1-ol

InChI

InChI=1S/C16H21NO2S/c1-2-14(11-18)17-10-13-5-7-15(8-6-13)19-12-16-4-3-9-20-16/h3-9,14,17-18H,2,10-12H2,1H3

InChI-Schlüssel

GRZALUFOYNUEJI-UHFFFAOYSA-N

SMILES

CCC(CO)NCC1=CC=C(C=C1)OCC2=CC=CS2

Kanonische SMILES

CCC(CO)NCC1=CC=C(C=C1)OCC2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.